molecular formula C22H23NO4 B3030513 Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid CAS No. 914486-08-1

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B3030513
CAS No.: 914486-08-1
M. Wt: 365.4 g/mol
InChI Key: GGOWOCDBQNURKM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid: is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process . This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted side reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved include the activation of the carboxyl group and the formation of peptide bonds through nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is unique due to its specific structure, which includes a double bond in the hex-4-enoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOWOCDBQNURKM-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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